molecular formula C13H10BrFO B8153377 4'-Bromo-3'-fluoro-2-methoxybiphenyl

4'-Bromo-3'-fluoro-2-methoxybiphenyl

Cat. No.: B8153377
M. Wt: 281.12 g/mol
InChI Key: VZLKPCIQVMDKLJ-UHFFFAOYSA-N
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Description

4'-Bromo-3'-fluoro-2-methoxybiphenyl is a halogenated biphenyl derivative featuring a bromine atom at the 4' position, a fluorine atom at the 3' position, and a methoxy group at the 2 position of the biphenyl scaffold. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. The methoxy group acts as an electron-donating moiety, while bromine and fluorine (electron-withdrawing halogens) influence reactivity and binding properties.

Properties

IUPAC Name

1-bromo-2-fluoro-4-(2-methoxyphenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c1-16-13-5-3-2-4-10(13)9-6-7-11(14)12(15)8-9/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLKPCIQVMDKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3’-fluoro-2-methoxybiphenyl can be achieved through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-3’-fluoro-2-methoxybiphenyl may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3’-fluoro-2-methoxybiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the biphenyl structure to more saturated compounds.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyls, while oxidation can produce biphenyl carboxylic acids.

Scientific Research Applications

4’-Bromo-3’-fluoro-2-methoxybiphenyl has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

    Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for drug development.

    Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4’-Bromo-3’-fluoro-2-methoxybiphenyl depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 4'-Bromo-3'-fluoro-2-methoxybiphenyl and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
This compound C₁₃H₁₀BrFO₂ 301.12* 4'-Br, 3'-F, 2-OCH₃ Intermediate for pharmaceuticals/agrochemicals N/A
4'-Bromo-3',4-difluoro-2,6-dimethylbiphenyl C₁₄H₁₁BrF₂ 297.14 4'-Br, 3',4'-F, 2,6-CH₃ Increased steric hindrance and lipophilicity
2'-Bromo-4'-methoxybiphenyl-3-carboxylic acid C₁₄H₁₁BrO₃ 313.14 2'-Br, 4'-OCH₃, 3-COOH Enhanced acidity for H-bonding interactions
4'-Bromo-3'-fluoroacetophenone C₈H₆BrFO 217.03 4'-Br, 3'-F, acetyl group (COCH₃) Electron-withdrawing acetyl group
4'-Bromo-3'-fluoro-2-piperidinomethylbenzophenone C₁₉H₁₉BrFNO 376.26 4'-Br, 3'-F, 2-(piperidinylmethyl) Basic nitrogen for solubility modulation

*Calculated molecular weight based on formula.

Key Observations:

Substituent Effects: Electron-Donating vs. Withdrawing Groups: The methoxy group in this compound contrasts with the electron-withdrawing acetyl group in 4'-Bromo-3'-fluoroacetophenone. This difference influences reactivity in nucleophilic substitutions; methoxy groups stabilize adjacent positions via resonance, while acetyl groups deactivate the ring . Halogen Positioning: Bromine at the 4' position (para to the biphenyl linkage) is common in bioactive compounds, as seen in bromoindole alkaloids from marine organisms . Fluorine at 3' may enhance metabolic stability due to its small size and strong C-F bond.

The piperidinomethyl group in 4'-Bromo-3'-fluoro-2-piperidinomethylbenzophenone introduces a bulky, basic side chain, which could improve solubility in polar solvents or enhance binding to biological targets .

Functional Group Impact on Applications: The carboxylic acid in 2'-Bromo-4'-methoxybiphenyl-3-carboxylic acid enables salt formation and hydrogen bonding, making it suitable for coordination chemistry or as a building block in drug design . The acetophenone derivative (4'-Bromo-3'-fluoroacetophenone) is prone to nucleophilic attacks at the carbonyl carbon, a reactivity absent in the methoxy-substituted target compound .

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